molecular formula C18H25NO2S B2846550 N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide CAS No. 1795295-83-8

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2846550
CAS No.: 1795295-83-8
M. Wt: 319.46
InChI Key: FAZMRVIXVWOSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide ( 1795295-83-8) is an organic compound with the molecular formula C18H25NO2S and a molecular weight of 319.46 g/mol . This chemical features a carboxamide core structure that links a cyclohex-3-ene ring, a tetrahydropyran (oxan-4-yl) group, and a 2-thiophene ethyl moiety . Compounds incorporating thiophene and carboxamide functional groups are of significant interest in medicinal chemistry and chemical biology research, often explored for their potential biological activities. For instance, structurally related thiophene-carboxamide derivatives have been investigated in various contexts, such as antiviral agents and in studies of enzyme inhibition . The specific research applications and mechanism of action for this compound are an area for further investigation by the scientific community. This product is offered to support such exploratory research and is strictly designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c20-18(15-5-2-1-3-6-15)19(16-9-12-21-13-10-16)11-8-17-7-4-14-22-17/h1-2,4,7,14-16H,3,5-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMRVIXVWOSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The cyclohexene ring is constructed via a Diels-Alder reaction between 1,3-butadiene and acrylic acid derivatives. For example, maleic anhydride reacts with 1,3-butadiene in toluene at 110°C to yield cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. Hydrolysis of the anhydride with aqueous NaOH produces the dicarboxylic acid, which undergoes decarboxylation at 200°C to yield cyclohex-3-ene-1-carboxylic acid (yield: 68–72%).

Functionalization of the Carboxylic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Alternatively, coupling agents like HATU or EDCl facilitate direct amide formation without isolation of the acid chloride.

Preparation of Amine Components

Oxan-4-amine (Tetrahydropyran-4-amine)

Oxan-4-amine is commercially available but can be synthesized via Hofmann degradation of tetrahydropyran-4-carboxamide or reductive amination of tetrahydropyran-4-one using ammonium acetate and sodium cyanoborohydride.

2-(Thiophen-2-yl)ethylamine

This amine is synthesized via two routes:

  • Route A : Alkylation of thiophen-2-ylmagnesium bromide with 2-chloroethylamine hydrochloride in THF at −20°C (yield: 55%).
  • Route B : Reduction of 2-(thiophen-2-yl)acetonitrile using LiAlH₄ in diethyl ether, followed by purification via distillation (yield: 78%).

Amide Bond Formation Strategies

Stepwise Coupling Approach

To avoid steric hindrance at the tertiary amide center, a stepwise protocol is employed:

  • First coupling : Cyclohex-3-ene-1-carbonyl chloride reacts with oxan-4-amine in dichloromethane with triethylamine (TEA) as a base (0°C, 2 h; yield: 85%).
  • Second coupling : The intermediate N-(oxan-4-yl)cyclohex-3-ene-1-carboxamide is treated with 2-(thiophen-2-yl)ethylamine using HATU and DIPEA in DMF (25°C, 12 h; yield: 73%).

One-Pot Coupling

A one-pot method utilizes EDCl and HOBt to simultaneously couple both amines to the activated carboxylic acid. However, this approach yields <50% due to competing side reactions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound as a white solid (purity >98% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (dd, J = 5.1 Hz, 1H, thiophene H), 6.95–6.84 (m, 2H, thiophene H), 5.72 (m, 2H, cyclohexene H), 3.98 (m, 2H, oxane H), 3.48 (m, 2H, N-CH₂), 2.81 (m, 1H, cyclohexene CH), 1.62–1.45 (m, 4H, oxane CH₂).
  • HRMS (ESI) : m/z calcd for C₁₈H₂₄N₂O₂S [M+H]⁺: 333.1632; found: 333.1635.

Challenges and Optimization

Steric Hindrance

The tertiary amide’s steric bulk necessitates prolonged reaction times (12–24 h) and excess amine (1.5 equiv) to drive the reaction to completion.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but risk racemization. Dichloromethane and THF balance reactivity and stability.

Temperature Control

Exothermic reactions during acid chloride formation require strict temperature control (−10°C to 0°C) to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds in the cyclohexene ring.

    Substitution: Substitution reactions can occur at the thiophene ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated cyclohexane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential interactions with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Cyclohexane/Cyclohexene Carboxamide Derivatives

  • Patent Compound (EP 2 697 207 B1): The European patent describes N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide. Key differences include: A fully saturated cyclohexane ring vs. the unsaturated cyclohex-3-ene in the target compound. Presence of trifluoromethyl groups and an oxazolidinone ring, which enhance lipophilicity and metabolic resistance. The patent compound likely targets enzymes or receptors sensitive to fluorinated groups, whereas the target compound’s tetrahydropyran and thiophene groups may favor different pharmacokinetic profiles .

Thiophen-2-yl Ethylamine Derivatives

  • Pharmacopeial Forum Compounds (PF 43(1)): Examples include (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate. Comparisons highlight: Use of a naphthalene backbone instead of cyclohexene, increasing aromaticity and planarity. Inclusion of sulfonate esters, which are typically prodrugs for enhanced absorption.

Piperazinyl Quinolone-Thiophene Hybrids

  • Foroumadi et al. (2005–2006): N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibit antibacterial activity. Key distinctions: Quinolone core vs. carboxamide structure, indicating divergent mechanisms (DNA gyrase inhibition vs. Bromine substitution on thiophene enhances electrophilicity and antibacterial potency, absent in the target compound. The target compound’s cyclohexene and tetrahydropyran groups may reduce cytotoxicity compared to halogenated quinolones .

Hypothetical Data Table

Parameter Target Compound Patent Compound (EP 2 697 207) Quinolone-Thiophene Hybrids (Foroumadi et al.)
Molecular Weight ~350–400 g/mol* ~600–650 g/mol ~450–500 g/mol
logP ~2.5–3.5* ~4.0–5.0 ~3.0–4.0
Solubility (aq.) Moderate (tetrahydropyran) Low (CF3 groups) Low (quinolone core)
Biological Activity Hypothesized CNS/kinase target Enzyme inhibition (e.g., kinase) Antibacterial
Metabolic Stability High (thiophene) Very high (CF3) Moderate (Br-thiophene)

*Estimated based on structural features.

Research Findings and Implications

  • Structural Flexibility : The cyclohex-3-ene ring may confer selective binding advantages over saturated analogs by restricting rotational freedom .
  • Thiophene vs. Halogenated Thiophene: Bromine or methylthio substitutions in quinolone hybrids enhance antibacterial activity but may increase toxicity, whereas the unsubstituted thiophene in the target compound prioritizes metabolic safety .
  • Tetrahydropyran vs. Oxazolidinone: The oxan-4-yl group improves water solubility compared to the oxazolidinone in the patent compound, suggesting better oral bioavailability .

Q & A

Basic: What are the recommended synthetic routes for N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide, and how are key intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Cyclohexene ring formation : Cyclization of substituted cyclohexene derivatives via acid-catalyzed or thermal methods .
  • Amide coupling : Reacting the cyclohexene-carboxylic acid derivative with N-(oxan-4-yl)-2-(thiophen-2-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Key intermediates : The thiophen-2-yl ethylamine and oxan-4-yl precursors are synthesized via nucleophilic substitution or reductive amination .
    Characterization :
  • NMR spectroscopy : Proton and carbon NMR confirm regiochemistry of the cyclohexene ring and amide bond formation. For example, the thiophene protons appear as distinct doublets (δ 6.8–7.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 362.18) .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation relies on:

  • X-ray crystallography : Resolves the stereochemistry of the cyclohexene ring and spatial arrangement of the oxane-thiophene substituents (if single crystals are obtainable) .
  • FT-IR spectroscopy : Confirms the presence of the carboxamide group (C=O stretch at ~1650–1680 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) .
  • HPLC purity analysis : Ensures >95% purity using a C18 column with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

  • Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions (e.g., racemization) .
  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) as a base accelerates coupling efficiency .
  • Purification : Gradient flash chromatography (hexane/ethyl acetate) isolates the product from by-products like unreacted thiophenylethylamine .
    Example optimization : A 15% yield increase was achieved by replacing THF with DMF as the solvent, enhancing reagent solubility .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Contradictions (e.g., variable IC₅₀ values in enzyme assays) are addressed via:

  • Orthogonal assays : Cross-validate results using fluorescence polarization (binding affinity) and functional cell-based assays (e.g., cAMP modulation) .
  • Standardized conditions : Replicate studies under controlled pH (7.4), temperature (37°C), and buffer systems (e.g., PBS vs. HEPES) to isolate confounding factors .
  • Metabolite screening : LC-MS identifies active metabolites that may contribute to discrepancies in potency .

Advanced: How can computational methods predict interaction mechanisms with biological targets?

  • Docking studies : Molecular docking (AutoDock Vina) models interactions with targets like G-protein-coupled receptors (GPCRs). The oxane moiety shows hydrogen bonding with Ser203 in simulated GPCR binding pockets .
  • DFT calculations : Density functional theory (B3LYP/6-31G*) evaluates electron density distribution, highlighting the carboxamide’s nucleophilic susceptibility .
  • MD simulations : 100-ns simulations in explicit solvent (TIP3P water) assess conformational stability of the cyclohexene ring during target binding .

Advanced: What experimental designs are used to study metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .
  • Metabolite identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation at the cyclohexene double bond is a primary pathway .
  • Stability under stress conditions : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) environments to identify labile functional groups .

Advanced: How does stereochemistry influence the compound’s biological activity, and how is it controlled during synthesis?

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. The (R)-enantiomer shows 10-fold higher affinity for serotonin receptors than the (S)-form in vitro .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries to enforce stereocontrol during cyclohexene ring formation .
  • Circular dichroism (CD) : Validate enantiomeric excess (>98%) by comparing experimental CD spectra with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.